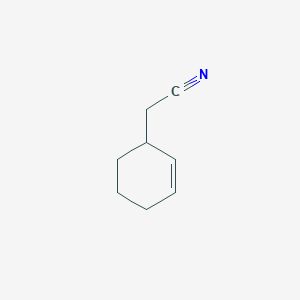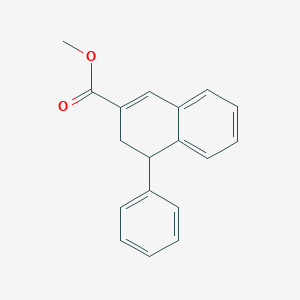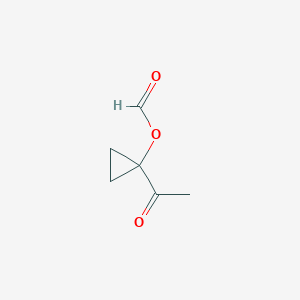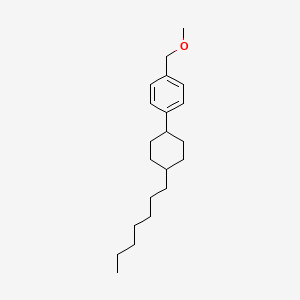
4,5-Diphenyl-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diphenyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-1,3-thiazolidine-2-thione typically involves the reaction of diphenylamine with carbon disulfide and an alkylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Diphenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives .
Applications De Recherche Scientifique
4,5-Diphenyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.
Industry: It is used in the production of dyes, rubber accelerators, and corrosion inhibitors
Mécanisme D'action
The biological activity of 4,5-Diphenyl-1,3-thiazolidine-2-thione is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as xanthine oxidase, which is involved in the production of uric acid. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site. Additionally, the compound can scavenge reactive oxygen species, providing antioxidant effects .
Comparaison Avec Des Composés Similaires
Thiazolidine-2-thione: Shares a similar core structure but lacks the diphenyl substitution.
Thiazolidine-2,4-dione: Contains an additional carbonyl group, leading to different reactivity and applications.
1,3-Thiazolidine-4-one: Another derivative with distinct biological activities.
Uniqueness: 4,5-Diphenyl-1,3-thiazolidine-2-thione stands out due to its unique diphenyl substitution, which enhances its stability and biological activity. This structural feature allows for more diverse applications compared to its analogs .
Propriétés
Numéro CAS |
81731-78-4 |
|---|---|
Formule moléculaire |
C15H13NS2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
4,5-diphenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C15H13NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17) |
Clé InChI |
LVXRKPDOAQFRSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(SC(=S)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)






![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)


![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
